

Application Notes and Protocols for (-)-Dizocilpine Maleate in Long-Term Potentiation Studies

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Compound of Interest

Compound Name: (-)-Dizocilpine maleate

Cat. No.: B8050810

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor in a use-dependent manner, thereby preventing the influx of Ca^{2+} that is critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[2][3] LTP is a cellular correlate of learning and memory, and its inhibition by Dizocilpine has made it an invaluable tool for studying the molecular mechanisms underlying these cognitive processes.[3][4] These application notes provide detailed protocols for the use of **(-)-Dizocilpine maleate** in both in vitro and in vivo LTP studies.

Mechanism of Action

Dizocilpine binds to a site within the pore of the NMDA receptor's ion channel, physically obstructing the flow of ions.[2] This action is "use-dependent," meaning the channel must be opened by the binding of glutamate and a co-agonist (like glycine or D-serine) before Dizocilpine can access its binding site.[3] By preventing Ca^{2+} influx, Dizocilpine effectively decouples synaptic activity from the downstream signaling cascades required for the induction of LTP.[5]

Data Presentation

Quantitative Data for (-)-Dizocilpine Maleate in LTP Studies

| Parameter | In Vitro (Hippocampal Slices) | In Vivo (Rodent Models) | Reference(s) |
|-------------------------|---|---|--------------|
| Effective Concentration | 5 - 50 μ M for significant LTP inhibition. | 0.1 - 1.0 mg/kg (intraperitoneal injection) for LTP blockade. | [6][7] |
| IC50 for LTP Blockade | ~0.13 μ M (with prolonged pre-incubation of >6 hours). | Not typically determined in this manner. | [8] |
| Maximal Inhibition | ~50% inhibition of LTP has been reported in the 5-50 μ M range. | Complete blockade of LTP induction has been observed. | [6][7] |
| Pre-incubation Time | At least 20-30 minutes before LTP induction. | Typically administered 20-30 minutes prior to LTP induction. | [6] |
| Washout | Due to its binding site within the channel, washout is very slow. | Effects can be long-lasting. | [9] |

Experimental Protocols

In Vitro Long-Term Potentiation in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of acute hippocampal slices and its blockade by (-)-Dizocilpine maleate.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)

- Standard Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 Glucose, 2.5 CaCl₂, 1.3 MgSO₄.
- Prepare a 10x stock solution of salts without CaCl₂ and MgSO₄. On the day of the experiment, dilute the stock and add fresh glucose, CaCl₂, and MgSO₄.
- Continuously bubble the aCSF with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment to maintain pH and oxygenation.

2. Hippocampal Slice Preparation

- Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform decapitation.
- Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
- Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.
- Transfer the slices to an interface or submerged holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.

3. Electrophysiological Recording

- Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.

4. Application of **(-)-Dizocilpine Maleate**

- Prepare a stock solution of **(-)-Dizocilpine maleate** in water or DMSO.
- For the experimental group, switch the perfusion to aCSF containing the desired final concentration of Dizocilpine (e.g., 10 µM).

- Allow the slice to incubate in the Dizocilpine-containing aCSF for at least 20-30 minutes before inducing LTP. For the control group, continue perfusion with standard aCSF.

5. LTP Induction and Recording

- Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.^[6]
- Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to observe the potentiation.
- In control slices, a significant increase in the fEPSP slope should be observed, indicative of LTP. In Dizocilpine-treated slices, the induction of LTP will be blocked.

In Vivo Long-Term Potentiation in the Anesthetized Rat

This protocol outlines the general steps for assessing the effect of systemically administered Dizocilpine on LTP in the perforant path of an anesthetized rat.^[7]

1. Animal Preparation and Surgery

- Anesthetize a rat (e.g., with urethane) and mount it in a stereotaxic frame.
- Maintain body temperature with a heating pad.
- Perform a craniotomy to expose the skull over the hippocampus.
- Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus based on stereotaxic coordinates.

2. Drug Administration

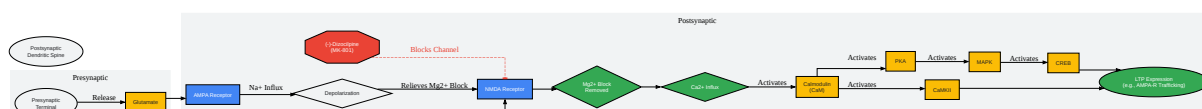
- Dissolve **(-)-Dizocilpine maleate** in sterile saline.
- Administer Dizocilpine via intraperitoneal (i.p.) injection at a dose of 0.1-1.0 mg/kg.^[7] For control animals, administer an equivalent volume of saline.

- Allow 20-30 minutes for the drug to take effect before commencing the LTP induction protocol.

3. Electrophysiology and LTP Induction

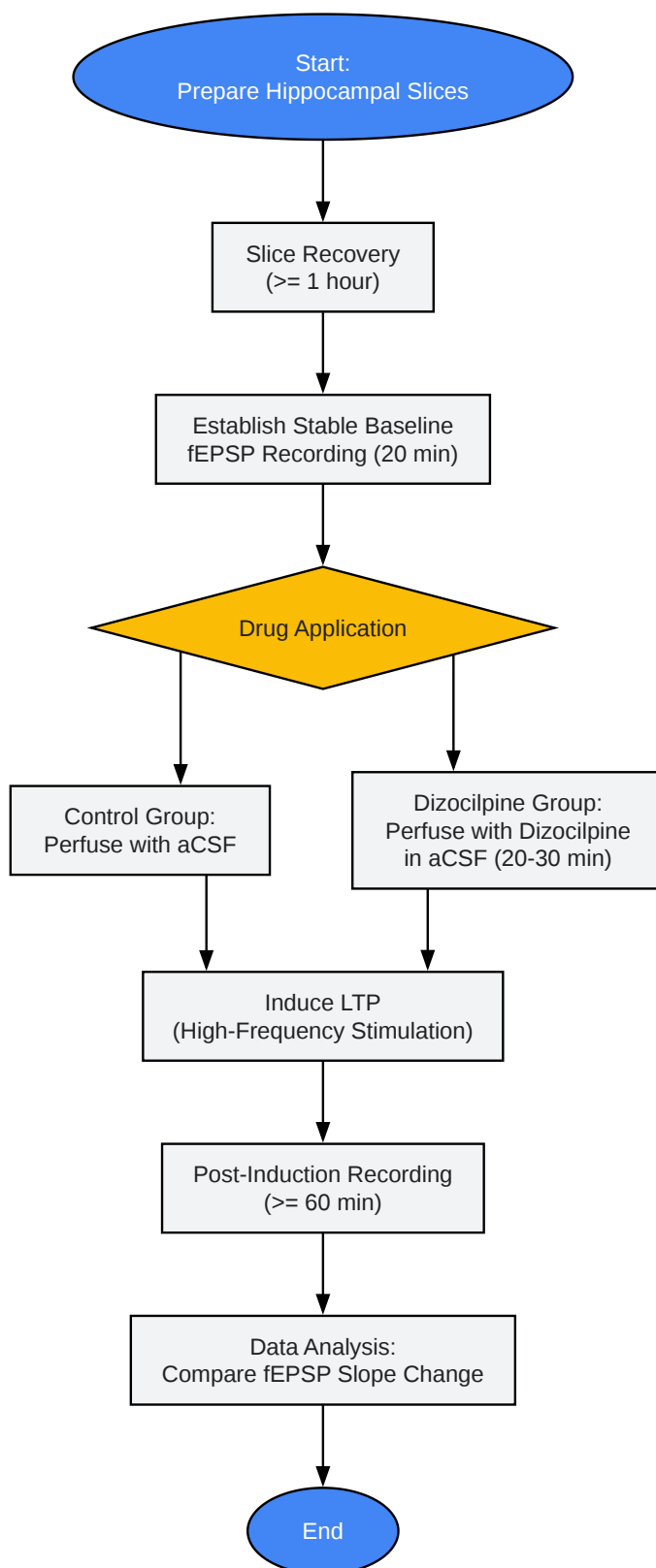
- Establish a stable baseline of evoked field potentials in the dentate gyrus by stimulating the perforant path.
- After the baseline period, deliver a high-frequency tetanus to induce LTP.
- Continue to record evoked potentials for at least 1-2 hours post-tetanus to monitor for potentiation.
- Animals treated with Dizocilpine are expected to show a significant reduction or complete blockade of LTP induction compared to saline-treated controls.[7][10]

Visualizations



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Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of (-)-Dizocilpine (MK-801).



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Caption: Experimental workflow for an in vitro LTP study using (-)-Dizocilpine.

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